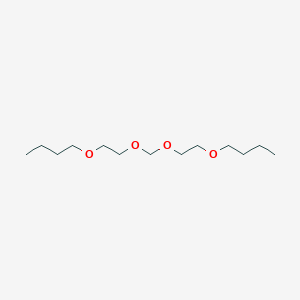

5,8,10,13-Tetraoxaheptadecane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

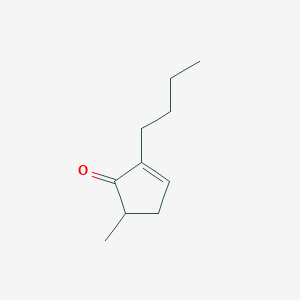

5,8,10,13-Tetraoxaheptadecane, also known as crown ether, is a cyclic polyether with a wide range of applications in scientific research. Its unique chemical structure allows it to selectively bind with metal ions, making it a valuable tool in various fields of study. In

Wirkmechanismus

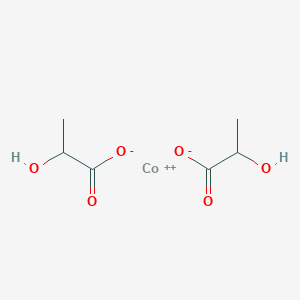

The mechanism of action of 5,8,10,13-Tetraoxaheptadecane involves the formation of a complex with metal ions through its oxygen atoms. The cyclic structure of the molecule allows for a snug fit around the metal ion, resulting in a stable complex. This complexation process has been extensively studied and characterized, providing valuable insights into the binding properties of 5,8,10,13-Tetraoxaheptadecane ethers.

Biochemische Und Physiologische Effekte

5,8,10,13-Tetraoxaheptadecane has been shown to have minimal biochemical and physiological effects. It is not toxic to cells and does not interfere with biological processes. However, its use in biological systems is limited due to its hydrophobic nature, which restricts its solubility in aqueous solutions.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using 5,8,10,13-Tetraoxaheptadecane in lab experiments include its high selectivity for metal ions, ease of synthesis, and stability of the resulting complexes. It is also relatively inexpensive compared to other metal ion chelating agents. However, its hydrophobic nature limits its solubility in aqueous solutions, making it unsuitable for use in biological systems. Its selectivity for metal ions can also be a limitation in some cases, as it may not bind with other target molecules.

Zukünftige Richtungen

There are several future directions for the use of 5,8,10,13-Tetraoxaheptadecane in scientific research. One potential area of application is in the development of new metal ion sensors for environmental monitoring and detection of heavy metal contamination. Another area of interest is in the use of 5,8,10,13-Tetraoxaheptadecane ethers as drug delivery agents, where their ability to selectively bind with metal ions can be exploited to target specific tissues or cells. Additionally, further research is needed to explore the potential of 5,8,10,13-Tetraoxaheptadecane ethers in biological systems and to develop new synthesis methods for more efficient and sustainable production.

Conclusion

In conclusion, 5,8,10,13-Tetraoxaheptadecane, or 5,8,10,13-Tetraoxaheptadecane ether, is a valuable tool in scientific research due to its ability to selectively bind with metal ions. Its synthesis method has been optimized for high yields and purity, and it has been extensively used in various fields of study. Its mechanism of action involves the formation of stable complexes with metal ions through its oxygen atoms. While it has minimal biochemical and physiological effects, its hydrophobic nature limits its use in biological systems. However, there are several future directions for the use of 5,8,10,13-Tetraoxaheptadecane ethers in scientific research, including the development of new metal ion sensors and drug delivery agents.

Synthesemethoden

The synthesis of 5,8,10,13-Tetraoxaheptadecane involves the reaction of 1,2-dibromoethane with ethylene glycol in the presence of a base such as sodium hydroxide. The resulting product is then treated with sodium hydride to remove the bromine atoms, yielding 5,8,10,13-Tetraoxaheptadecane. This method has been widely used and optimized for high yields and purity.

Wissenschaftliche Forschungsanwendungen

5,8,10,13-Tetraoxaheptadecane has been extensively used in various scientific research applications. Its ability to selectively bind with metal ions has made it a valuable tool in analytical chemistry, particularly in the identification and quantification of metal ions in complex mixtures. It has also been used in the separation and purification of metal ions from solutions.

Eigenschaften

CAS-Nummer |

17392-22-2 |

|---|---|

Produktname |

5,8,10,13-Tetraoxaheptadecane |

Molekularformel |

C13H28O4 |

Molekulargewicht |

248.36 g/mol |

IUPAC-Name |

1-[2-(2-butoxyethoxymethoxy)ethoxy]butane |

InChI |

InChI=1S/C13H28O4/c1-3-5-7-14-9-11-16-13-17-12-10-15-8-6-4-2/h3-13H2,1-2H3 |

InChI-Schlüssel |

MHKHVNAGXJGYIT-UHFFFAOYSA-N |

SMILES |

CCCCOCCOCOCCOCCCC |

Kanonische SMILES |

CCCCOCCOCOCCOCCCC |

Andere CAS-Nummern |

17392-22-2 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Amino-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B93833.png)